molecular formula C15H10F3NO B8170069 1h-Indole,7-[3-(trifluoromethoxy)phenyl]-

1h-Indole,7-[3-(trifluoromethoxy)phenyl]-

Cat. No.: B8170069
M. Wt: 277.24 g/mol
InChI Key: RICARFBHBOEUAY-UHFFFAOYSA-N
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Description

1H-Indole,7-[3-(trifluoromethoxy)phenyl]- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The trifluoromethoxy group attached to the phenyl ring in this compound enhances its chemical properties, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole,7-[3-(trifluoromethoxy)phenyl]- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include a trifluoromethoxy-substituted phenylhydrazine and an appropriate ketone or aldehyde .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic methods to enhance yield and efficiency. Catalysts such as palladium or platinum are commonly used in these processes. The reaction conditions are optimized to ensure high purity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-Indole,7-[3-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Indole,7-[3-(trifluoromethoxy)phenyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole,7-[3-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to biological receptors, increasing its potency and selectivity. This compound can modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole,7-[3-(methoxy)phenyl]-
  • 1H-Indole,7-[3-(fluoro)phenyl]-
  • 1H-Indole,7-[3-(chloro)phenyl]-

Uniqueness

1H-Indole,7-[3-(trifluoromethoxy)phenyl]- is unique due to the presence of the trifluoromethoxy group, which significantly enhances its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-[3-(trifluoromethoxy)phenyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO/c16-15(17,18)20-12-5-1-4-11(9-12)13-6-2-3-10-7-8-19-14(10)13/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICARFBHBOEUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC(=CC=C3)OC(F)(F)F)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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